2-(3,5-Dichlorophenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(3,5-Dichlorophenyl)-1,3,2-dioxaborinane is an organoboron compound characterized by a boron atom bonded to a 1,3,2-dioxaborinane ring and a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 3,5-dichlorophenylboronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron center. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells . The phenyl group can also interact with biological targets, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylboronic acid: Similar structure but lacks the dioxaborinane ring.
2-(4-Chlorophenyl)-1,3,2-dioxaborinane: Similar structure with a different substitution pattern on the phenyl ring.
Phenylboronic acid: Lacks the dichloro substitution and dioxaborinane ring.
Properties
Molecular Formula |
C9H9BCl2O2 |
---|---|
Molecular Weight |
230.88 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H9BCl2O2/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h4-6H,1-3H2 |
InChI Key |
ILOCZLLYCOFBJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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